molecular formula C20H17N3O8S B10900072 2-methoxy-5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

2-methoxy-5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B10900072
M. Wt: 459.4 g/mol
InChI Key: XJTQGWJRUFWMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a pyrimidinylidene moiety, and a benzenesulfonate group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multiple steps, including the formation of the pyrimidinylidene core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrimidinylidene Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.

    Sulfonation: The benzenesulfonate group is typically introduced via sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(AMINO)-1-BENZENESULFONATE
  • 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(METHYLAMINO)-1-BENZENESULFONATE

Uniqueness

The uniqueness of 2-METHOXY-5-{[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O8S

Molecular Weight

459.4 g/mol

IUPAC Name

[2-methoxy-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C20H17N3O8S/c1-11(24)21-13-4-6-14(7-5-13)32(28,29)31-17-10-12(3-8-16(17)30-2)9-15-18(25)22-20(27)23-19(15)26/h3-10H,1-2H3,(H,21,24)(H2,22,23,25,26,27)

InChI Key

XJTQGWJRUFWMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)NC(=O)NC3=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.